molecular formula C15H10O8S B14662362 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-phenyl-6-(sulfooxy)- CAS No. 47363-07-5

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-phenyl-6-(sulfooxy)-

Cat. No.: B14662362
CAS No.: 47363-07-5
M. Wt: 350.3 g/mol
InChI Key: WVWMHOHGGOFCPG-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-phenyl-6-(sulfooxy)- is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its benzopyran structure, which includes a sulfooxy group, making it unique among flavonoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-phenyl-6-(sulfooxy)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the sulfonation of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-phenyl- using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-phenyl-6-(sulfooxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the sulfooxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-phenyl-6-(sulfooxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-phenyl-6-(sulfooxy)- involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways, such as kinases and proteases.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.

    4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Exhibits anti-inflammatory and anticancer activities.

    Baicalin: A flavonoid with significant anti-inflammatory and antiviral properties.

Uniqueness

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-phenyl-6-(sulfooxy)- is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable molecule for various applications.

Properties

CAS No.

47363-07-5

Molecular Formula

C15H10O8S

Molecular Weight

350.3 g/mol

IUPAC Name

(5,7-dihydroxy-4-oxo-2-phenylchromen-6-yl) hydrogen sulfate

InChI

InChI=1S/C15H10O8S/c16-9-6-11(8-4-2-1-3-5-8)22-12-7-10(17)15(14(18)13(9)12)23-24(19,20)21/h1-7,17-18H,(H,19,20,21)

InChI Key

WVWMHOHGGOFCPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OS(=O)(=O)O)O

Origin of Product

United States

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